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3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is a complex organic compound with the molecular formula C24H21NO5 This compound is known for its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a phenyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves multiple steps, often starting with the preparation of the oxazolidine ring. One common method includes the reaction of an appropriate amino alcohol with a benzoyl chloride derivative under basic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound is typically carried out in a controlled environment to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The benzoyl, methoxyphenyl, and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid
- 3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
Uniqueness
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid (CAS No. 949023-16-9) is a compound with potential pharmacological applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C24H21NO5
- Molecular Weight : 403.43 g/mol
- Structure : The compound features an oxazolidine ring, which is significant in various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through its antiproliferative effects against cancer cell lines. This section summarizes key findings from various studies.
Anticancer Activity
-
Cell Line Studies :
- The compound has shown promising results against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.
- For instance, studies have reported IC50 values ranging from 6.2 μM to 19.7 μM for different derivatives related to oxazolidines, suggesting moderate to strong antiproliferative effects against these cell lines .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested :
- Gram-positive: Bacillus subtilis
- Gram-negative: Escherichia coli
Results indicated that while some derivatives exhibited antibacterial activity, the overall effectiveness was limited compared to traditional antibiotics. Selective toxicity towards cancer cells was noted, which is a desirable trait for anticancer agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Table 2: Antimicrobial Activity
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to or derived from this compound:
- Study on Antiproliferative Effects :
- Preclinical Evaluations :
Properties
IUPAC Name |
3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVJYGYJBUIIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.